Hydrogen‑Bond Acceptor (HBA) Count Differentiates CAS 61554-65-2 from 2‑Alkyl Analogues
The target compound possesses three hydrogen‑bond acceptor sites (the carbonyl oxygen, the quinazolinone N‑3 atom, and the ethoxymethyl ether oxygen) . In contrast, the closest 2‑alkyl analogue, 2‑ethyl-3-(o-tolyl)quinazolin-4-one (CAS 1898-07-3), has only two HBA sites due to the absence of the ether oxygen [1]. This difference directly impacts the compound’s ability to engage in intermolecular interactions, solubility in polar solvents, and recognition by biological targets [2].
| Evidence Dimension | Hydrogen‑bond acceptor count |
|---|---|
| Target Compound Data | 3 HBA (C=O, N‑3, ether O) |
| Comparator Or Baseline | 2‑Ethyl-3-(o-tolyl)quinazolin-4-one: 2 HBA |
| Quantified Difference | +1 HBA for target compound |
| Conditions | Computed by Cactvs 3.4.8.18 (PubChem); consistent with Chem960 structural assignments |
Why This Matters
An additional HBA alters solubility and target‑binding capacity, making the ethoxymethyl derivative functionally non‑interchangeable with 2‑alkyl analogs in biological assays.
- [1] PubChem. 2-ethyl-3-(2-methylphenyl)quinazolin-4-one (CAS 1898-07-3). https://pubchem.ncbi.nlm.nih.gov/compound/4_3H_-Quinazolinone_-2-ethyl-3-_o-tolyl View Source
- [2] Georgey, H., Abdel-Gawad, N., & Abbas, S. (2008). Molecules, 13(10), 2557–2569. https://doi.org/10.3390/molecules13102557 View Source
